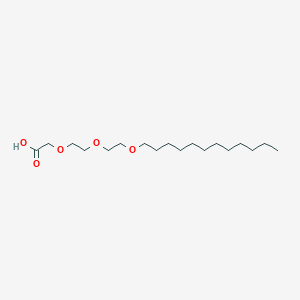
Laureth-3 carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Laureth-3 carboxylic acid is typically synthesized through the ethoxylation of lauryl alcohol, followed by carboxylation. The process begins with the addition of ethylene oxide to lauryl alcohol in the presence of an alkaline catalyst such as potassium hydroxide or sodium methoxide . The reaction continues until the desired number of ethylene oxide units are added. The resulting ethoxylate is then carboxylated to form this compound .
化学反応の分析
Laureth-3 carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride for conversion to acid chlorides, and alcohols for esterification . Major products formed from these reactions include esters, amides, and anhydrides .
科学的研究の応用
Laureth-3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in membrane protein solubilization and biochemistry studies.
作用機序
As a surfactant, laureth-3 carboxylic acid reduces the surface tension of aqueous solutions, allowing for easier spreading and mixing of liquids . Its amphiphilic nature enables it to align at the interface of water and oil, facilitating emulsification and solubilization . This property is particularly useful in cosmetic formulations where blending of hydrophilic and lipophilic ingredients is required.
類似化合物との比較
Laureth-3 carboxylic acid can be compared to other alkyl ether carboxylates such as laureth-4 carboxylic acid and laureth-6 carboxylic acid. These compounds share similar surfactant properties but differ in the number of ethylene oxide units, which affects their solubility and emulsifying capabilities . This compound is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in formulations requiring moderate viscosity and solubility .
Similar Compounds
- Laureth-4 carboxylic acid
- Laureth-6 carboxylic acid
- Sodium laureth sulfate
- Sodium lauryl sulfate
These compounds are also used in various personal care products for their surfactant properties .
特性
CAS番号 |
20858-24-6 |
|---|---|
分子式 |
C18H36O5 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20) |
InChIキー |
VUCGAFPTLRWSEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


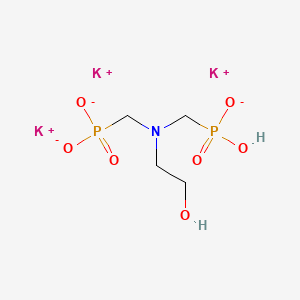
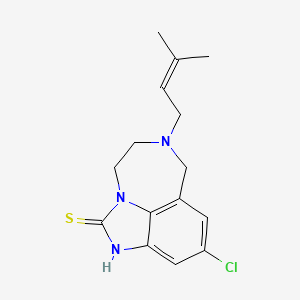
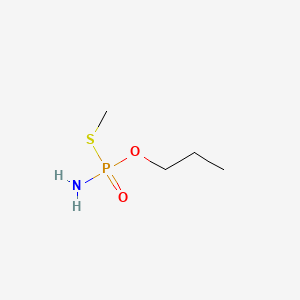
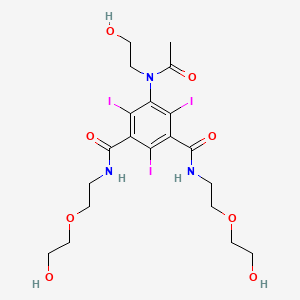
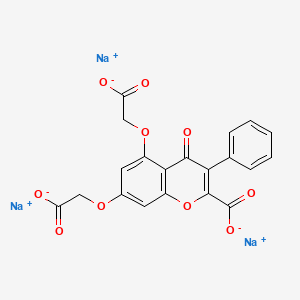
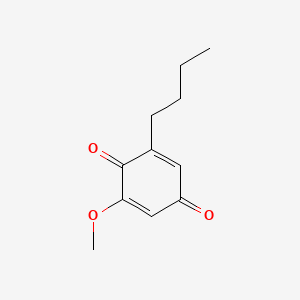
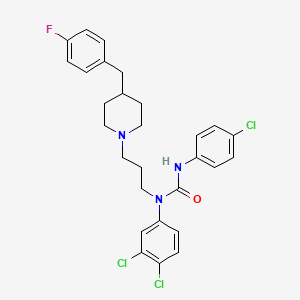

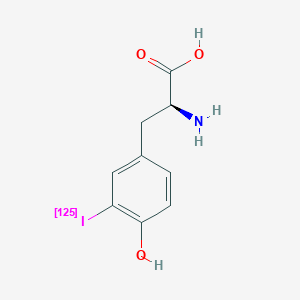
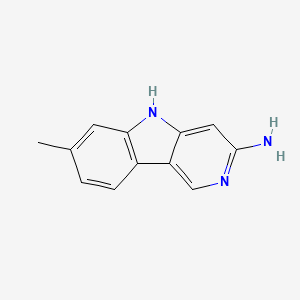
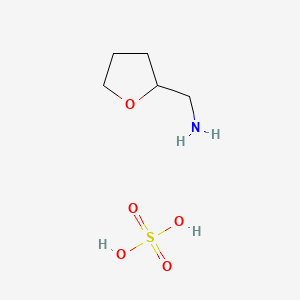
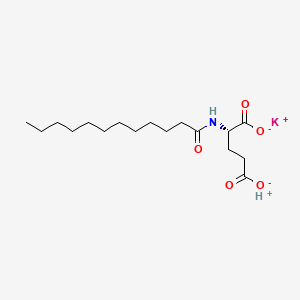

![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
